Product packaging for Cephalosporin mustard(Cat. No.:CAS No. 139914-00-4)

Cephalosporin mustard

Cat. No.: B161381
CAS No.: 139914-00-4
M. Wt: 607.5 g/mol
InChI Key: YPVMPWUFEGUJOE-RCZVLFRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cephalosporin Mustard, specifically 7-(Phenylacetamido)this compound (CM), is a specialized prodrug designed for use in Antibody-Directed Enzyme Prodrug Therapy (ADEPT), a promising approach for the selective targeting of cancer cells . In the ADEPT system, a tumor-specific monoclonal antibody is conjugated to the enzyme beta-lactamase and localizes to the tumor cell surface . Subsequently administered this compound is a substrate for this enzyme. The beta-lactamase catalyzes the hydrolysis of the beta-lactam ring in the cephalosporin moiety, triggering a 1,4-elimination reaction that releases the potent cytotoxic agent, phenylenediamine mustard (PDM) . This mechanism ensures that the active alkylating agent is generated selectively at the tumor site, potentially minimizing systemic exposure and side effects . The compound's design exploits the well-characterized metabolism of cephalosporins by bacterial enzymes for a novel therapeutic application . In vitro cytotoxicity studies have demonstrated that the prodrug is significantly less toxic than the activated PDM until it is enzymatically converted, confirming its function as a prodrug . Researchers value this compound as a key tool in developing and optimizing targeted cancer therapies, particularly for investigating the efficacy and specificity of the ADEPT platform . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H28Cl2N4O6S B161381 Cephalosporin mustard CAS No. 139914-00-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

139914-00-4

Molecular Formula

C27H28Cl2N4O6S

Molecular Weight

607.5 g/mol

IUPAC Name

(6R,7R)-3-[[4-[bis(2-chloroethyl)amino]phenyl]carbamoyloxymethyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C27H28Cl2N4O6S/c28-10-12-32(13-11-29)20-8-6-19(7-9-20)30-27(38)39-15-18-16-40-25-22(24(35)33(25)23(18)26(36)37)31-21(34)14-17-4-2-1-3-5-17/h1-9,22,25H,10-16H2,(H,30,38)(H,31,34)(H,36,37)/t22-,25-/m1/s1

InChI Key

YPVMPWUFEGUJOE-RCZVLFRGSA-N

SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)COC(=O)NC4=CC=C(C=C4)N(CCCl)CCCl

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)COC(=O)NC4=CC=C(C=C4)N(CCCl)CCCl

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)COC(=O)NC4=CC=C(C=C4)N(CCCl)CCCl

Synonyms

7-(phenylacetamido)cephalosporin mustard
cephalosporin mustard

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Cephalosporin Mustard Analogues

Chemical Synthesis Pathways for Cephalosporin (B10832234) Mustard and Related Prodrugs

The core of synthesizing these prodrugs lies in creating a stable, yet enzymatically cleavable, link between the cephalosporin "trigger" and the nitrogen mustard "warhead."

The primary route for conjugating nitrogen mustards to a cephalosporin core involves the modification of the C-3' position of the cephem nucleus. acs.org The chemistry for altering the 3'-substituent is well-established, allowing for the attachment of various molecules. acs.org A common method involves the displacement of a leaving group at the C-3' position with the nitrogen mustard payload. For instance, a 3'-chloromethyl cephem intermediate can be reacted with the mustard compound. acs.org

In a specific example, the synthesis of a 7-(phenylacetamido) cephalosporin mustard (CM) prodrug involves conjugating phenylenediamine mustard (PDM) to the cephalosporin scaffold. researchgate.net This prodrug, CM, was found to be significantly less toxic than the parent drug, PDM, demonstrating the successful masking of cytotoxicity. researchgate.net The activation by a β-lactamase enzyme, however, restores the cytotoxic effect, highlighting the efficacy of the prodrug strategy. researchgate.net

Functionalization of the cephalosporin nucleus is critical for optimizing its role as a prodrug trigger. The goal is to create a molecule that is stable in circulation but is an efficient substrate for the target β-lactamase. universiteitleiden.nl

Key functionalization strategies include:

Modification at the C-7 Position: The acylamino side chain at the C-7 position is a crucial determinant of the biological activity of cephalosporins. wiley.com By altering this group, chemists can fine-tune the substrate specificity for particular β-lactamases and reduce the inherent antimicrobial activity of the prodrug, which is desirable to avoid off-target effects on healthy microbiota. biorxiv.org For instance, replacing the standard acyl groups with different substituents can modulate the rate of enzymatic cleavage. nih.gov

Modification at the C-3' Position: This position is not only the site of drug attachment but also influences the fragmentation cascade upon β-lactam ring opening. The nature of the atom linking the drug to the C-3' methylene (B1212753) group affects the stability of the prodrug and the kinetics of drug release. acs.orguniversiteitleiden.nl

Isomer Control: Maintaining the Δ³ double bond in the dihydrothiazine ring is crucial for biological activity. Some synthetic reactions can cause an isomerization to the inactive Δ² form. This often necessitates an additional oxidation and reduction sequence at the cephem sulfur to restore the correct Δ³ double bond configuration. nih.govacs.org

The following table summarizes key research findings on the cytotoxicity of cephalosporin-based prodrugs compared to their active parent drugs, illustrating the effect of conjugation.

ProdrugParent DrugCell LineProdrug IC₅₀Parent Drug IC₅₀Fold DifferenceReference
Cephalosporin-CC-1065 Analogue (2)CC-1065 Analogue (1)U937 Leukemia0.9 nM0.09 nM10-fold less toxic nih.govresearchgate.net
7-(phenylacetamido) this compound (CM)Phenylenediamine mustard (PDM)H2981 Adenocarcinoma>50-fold less toxic than PDM->50 researchgate.net
7-(4-carboxybutamido) this compound (CCM)Phenylenediamine mustard (PDM)H2981 Adenocarcinoma25-45 µg/mL1.5 µg/mL~17-30-fold less toxic researchgate.net
PROTAX (Cephalosporin-Taxol)TaxolSK-BR-3~10-fold less toxic than Taxol-~10 core.ac.uk

Core Synthetic Routes for Cephalosporin-Nitrogen Mustard Conjugation

Design and Synthesis of Advanced Cephalosporin-Based Prodrug Structures

To improve the therapeutic index and overcome challenges like premature drug release or inefficient activation, more advanced prodrug designs incorporating specialized linkers have been developed.

Connecting the nitrogen mustard to the cephalosporin via a carbamate (B1207046) linkage is a prominent strategy. researchgate.netepo.org Carbamates are generally more stable against simple hydrolysis than esters, which is a beneficial property for prodrugs that need to remain intact in circulation. researchgate.net

A series of cephalosporin carbamates functionalized with masked nitrogen mustards have been synthesized as potential prodrugs for antibody-directed enzyme prodrug therapy (ADEPT). nih.govresearchgate.net These compounds are designed so that the β-lactamase-catalyzed hydrolysis of the cephalosporin triggers the release of the free nitrogen mustard. nih.gov The synthesis can involve reacting a cephalosporin derivative with an appropriate nitrogen mustard precursor to form the carbamate bond. researchgate.net The stability and release kinetics of these carbamate prodrugs can be tuned by modifying the structure of the mustard component, such as using o- or p-amino and p-methylamino aniline (B41778) nitrogen mustards. researchgate.net

Beyond direct conjugation and carbamate linkers, researchers have explored various other chemical bridges to connect payloads to cephalosporins. The choice of linker is critical as it influences stability, solubility, and the drug release mechanism. mdpi.comcreative-biolabs.com

Examples of alternative linker chemistries include:

Carbonate Linkers: A carbonate linker was used to synthesize a cephalosporin-halogenated phenazine (B1670421) conjugate. nih.govnih.gov This type of linker was found to be more stable than a previously reported ether-linked analogue, although challenges remained in its cleavage for drug release in that specific application. nih.govnih.gov

Aminobutyryl Linkers: In the synthesis of PROTAX, a cephalosporin-taxol prodrug, the drug was attached via an aminobutyryl linker to the C-2' hydroxyl group of taxol. core.ac.uk

Peptide Linkers: Peptide linkers can be designed to be cleaved by specific enzymes, such as those found in the lysosome, offering an additional layer of targeting. creative-biolabs.com

Disulfide Linkers: These linkers are stable in the bloodstream but are cleaved in the reducing environment inside a cell, providing another mechanism for intracellular drug release. creative-biolabs.com

The following table details the kinetic parameters for the enzymatic activation of different cephalosporin prodrugs, highlighting how linker and substrate design affect enzyme efficiency.

Prodrug ConjugateEnzymeKₘ (µM)Vₘₐₓ (µMol min⁻¹ mg⁻¹)Reference
5-Fluorouracil-CephalosporinEnterobacter cloacae P99 βL95.43.21 nih.gov
PROTAX (Cephalosporin-Taxol)β-lactamase-kcat = (1.4 ± 0.1) x 10⁵ s⁻¹ M⁻¹ core.ac.uk

A highly sophisticated approach involves the use of self-immolative linkers. nih.govresearchgate.net These are spacer systems that connect the drug to the trigger (the cephalosporin). After the trigger is activated by β-lactamase, the linker spontaneously fragments to release the unmodified parent drug. reading.ac.ukresearchgate.net

The mechanism typically involves an electronic cascade. The enzymatic cleavage of the β-lactam ring creates a reactive species, such as an electron-donating enamine. reading.ac.uk This initiates a 1,4- or 1,6-elimination reaction or an intramolecular cyclization within the linker, which proceeds until the active drug is liberated. nih.govresearchgate.net

This strategy was successfully demonstrated in a cephalosporin-taxol prodrug (PROTAX), where β-lactamase hydrolysis released an intermediate which then underwent intramolecular displacement to yield free taxol. core.ac.uk The use of self-immolative linkers broadens the scope of cephalosporin prodrugs, allowing for the attachment of drugs through functional groups (like hydroxyls) that might not be suitable for direct conjugation and ensuring the release of the drug in its pristine, active form. core.ac.ukreading.ac.uk

Exploration of Alternative Linker Chemistries for Prodrug Attachment

Spectroscopic and Chromatographic Techniques for Compound Characterization

The characterization and purification of this compound and its analogues rely on a combination of sophisticated spectroscopic and chromatographic methods. These techniques are essential for structural elucidation, purity assessment, and monitoring reaction progress.

Spectroscopic Techniques

Spectroscopy is fundamental to confirming the chemical structure of newly synthesized this compound analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for determining the detailed molecular structure. nih.gov For instance, ¹H NMR can identify aromatic protons and chloroethyl groups in the mustard moiety. 2D-NMR techniques such as COSY, HMQC, and HMBC are employed for complete signal assignment of complex cephalosporin derivatives. magtechjournal.com The chemical shifts in the NMR spectrum, particularly around the C-3, C-4, and C-7 positions, provide valuable information about substitutions on the cephem nucleus. nih.govmagtechjournal.com

Mass Spectrometry (MS): MS is used to determine the molecular weight and confirm the identity of the synthesized compounds. Techniques like Fast Atom Bombardment (FAB) MS and High-Resolution Mass Spectrometry (HRMS) are commonly used. lookchem.com Fragmentation patterns can provide structural information; for example, the mass spectrum of phenylenediamine mustard shows characteristic loss of chloroethyl groups.

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule, such as N-H, C-Cl, and C-N stretches, which are characteristic of the mustard and cephalosporin components. nih.gov

Interactive Data Table: Spectroscopic Data for Phenylenediamine Mustard

TechniqueTypeObserved Signals/PeaksReference
NMR ¹H NMRδ 7.19–7.73 ppm (aromatic protons), δ 3.60–3.85 ppm (chloroethyl groups)
MS HRMSm/z 233.06 ([M+H]⁺)
MS Fragmentationm/z 177.02 ([M+H-ClCH₂CH₂]⁺), m/z 120.98
IR Absorptions3300–3400 cm⁻¹ (N-H stretch), 650–750 cm⁻¹ (C-Cl stretch), 1250–1350 cm⁻¹ (C-N stretch)

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis, purification, and quality control of this compound analogues. nih.gov

Reversed-Phase HPLC (RP-HPLC): This is the most common mode used for cephalosporin analysis. nih.gov C18 or C8 columns are frequently employed for separation. nih.govsysrevpharm.org The mobile phase typically consists of a buffered aqueous solution (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govchromatographyonline.com The pH of the mobile phase is a critical parameter that is optimized to achieve the best separation, often in the range of 2.0 to 8.0. chromatographyonline.com

Method Applications: HPLC methods are used to monitor the progress of synthesis and the enzymatic hydrolysis of the prodrug, which releases the active cytotoxic agent. datapdf.com For example, the conversion of CCM to PDM can be tracked by HPLC, with distinct retention times for the prodrug and the released drug under specific gradient conditions. datapdf.com These methods are validated for linearity, accuracy, and precision to ensure reliable quantification. nih.govsysrevpharm.org Sample preparation for analysis from biological fluids often involves protein precipitation or solid-phase extraction to ensure selectivity and improve detection limits. nih.gov

Interactive Data Table: HPLC Conditions for Cephalosporin Analysis

ComponentDescriptionReference
Column C18 reverse-phase, 5 µm particle size, 4.6 mm x 250 mm datapdf.comnih.gov
Mobile Phase Acetonitrile and 0.1 M Ammonium Acetate (NH₄OAc) datapdf.com
Detection UV, 260 nm datapdf.com
Flow Rate 0.5 - 2.5 mL/min datapdf.comnih.gov
Analysis Type Isocratic or Gradient elution datapdf.comsysrevpharm.org

Enzymatic Activation Mechanisms of Cephalosporin Mustard Prodrugs

β-Lactamase-Mediated Hydrolysis of the β-Lactam Ring

The activation of cephalosporin (B10832234) mustard prodrugs is initiated by the catalytic action of β-lactamase enzymes. These enzymes, commonly associated with bacterial antibiotic resistance, recognize and hydrolyze the β-lactam ring inherent to the cephalosporin structure. creative-biolabs.comoup.com This hydrolytic event is the critical first step in a cascade that ultimately releases the active cytotoxic drug. creative-biolabs.com

Substrate Specificity and Catalytic Efficiency of Bacterial β-Lactamases

Various bacterial β-lactamases exhibit differential substrate specificity and catalytic efficiency towards cephalosporin mustard prodrugs. nih.govbldb.eu Enzymes purified from Bacillus cereus, Escherichia coli, and Enterobacter cloacae have all been shown to hydrolyze these prodrugs. nih.govacs.orgcapes.gov.br The structure of the β-lactamase active site and the specific side chains of the cephalosporin derivative influence the rate of hydrolysis. nih.govfrontiersin.org For instance, some β-lactamases, like those from the CTX-M family, are known for their high efficiency in hydrolyzing certain extended-spectrum cephalosporins. nih.gov The choice of β-lactamase for a therapeutic system is therefore crucial and is often based on its catalytic prowess towards the specific cephalosporin prodrug being used. bldb.eunih.gov

Detailed Enzymatic Reaction Kinetics and Parameters (K_m, k_cat, V_max)

The efficiency of β-lactamase-mediated activation is quantified by key enzymatic kinetic parameters: the Michaelis constant (K_m), the catalytic constant (k_cat), and the maximum reaction velocity (V_max). du.ac.inunizg.hrmuni.cz K_m reflects the enzyme's affinity for the substrate; a lower K_m indicates stronger binding. du.ac.inunizg.hr The k_cat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. youtube.com V_max is the maximum rate of reaction when the enzyme is saturated with the substrate and is dependent on the enzyme concentration. youtube.com

Studies have determined these parameters for various β-lactamases with different this compound prodrugs. For example, for the hydrolysis of this compound (CM) by β-lactamase from Bacillus cereus (BC βL), the K_m was found to be 5.7 µM and the V_max was 201 µmol/min per mg of enzyme. nih.gov In contrast, for the same substrate, the β-lactamase from Escherichia coli (EC βL) exhibited a higher K_m of 43 µM and a lower V_max of 29 µmol/min per mg, indicating a lower affinity and slower catalytic rate. nih.gov Another study focusing on a cephalosporin derivative of melphalan, C-Mel, reported a K_m of 218 µM and a k_cat of 980 s⁻¹ for its hydrolysis by a β-lactamase. acs.org These data are critical for selecting the most efficient enzyme-prodrug pair for therapeutic applications.

Table 1: Enzymatic Kinetic Parameters for this compound Prodrugs

Prodrug β-Lactamase Source K_m (µM) V_max (µmol/min/mg) k_cat (s⁻¹)
This compound (CM) Bacillus cereus 5.7 201 Not Reported
This compound (CM) Escherichia coli 43 29 Not Reported

Post-Hydrolysis Fragmentation and Active Cytotoxic Drug Release

Following the initial hydrolysis of the β-lactam ring by β-lactamase, the this compound molecule undergoes a series of spontaneous molecular rearrangements. ntu.edu.sgnih.gov This fragmentation is a key design feature of these prodrugs, as it directly leads to the release of the active cytotoxic agent. universiteitleiden.nl

Molecular Rearrangements Leading to Nitrogen Mustard Release

The opening of the β-lactam ring triggers an electronic cascade that results in the fragmentation of the molecule. ntu.edu.sg A crucial aspect of this process is the elimination of the substituent at the C-3' position of the cephalosporin nucleus. oup.com This designed instability ensures that once the enzymatic activation occurs, the release of the cytotoxic payload is rapid and efficient. universiteitleiden.nl

Formation of Phenylenediamine Mustard and Other Active Metabolites

The fragmentation of the this compound prodrug results in the liberation of highly cytotoxic metabolites. creative-biolabs.com A primary active metabolite released is phenylenediamine mustard (PDM). nih.govcapes.gov.br This compound is a potent alkylating agent that can crosslink DNA, leading to cell death. creative-biolabs.com The released PDM is significantly more cytotoxic than the parent this compound prodrug. For instance, PDM has been shown to be approximately 50-fold more cytotoxic to H2981 human lung adenocarcinoma cells than the unactivated this compound. creative-biolabs.comnih.gov Other cephalosporin prodrugs have been designed to release different cytotoxic agents, such as analogues of CC-1065 and melphalan. nih.govacs.org

Strategic Design of Antibody-Enzyme Conjugates for Site-Specific Activation

To achieve tumor-selective activation of this compound prodrugs, a strategy known as Antibody-Directed Enzyme Prodrug Therapy (ADEPT) is employed. nih.gov This approach involves conjugating the β-lactamase enzyme to a monoclonal antibody that specifically targets antigens present on the surface of tumor cells. nih.govdntb.gov.ua

The antibody component of the conjugate serves to deliver and localize the β-lactamase to the tumor site. nih.gov Subsequent administration of the this compound prodrug results in its activation predominantly in the vicinity of the tumor cells, where the enzyme concentration is highest. nih.gov This site-specific activation minimizes exposure of healthy tissues to the potent cytotoxic drug, thereby reducing systemic side effects. nih.gov

Several studies have demonstrated the feasibility and efficacy of this approach. For example, conjugates of β-lactamase with the F(ab')2 fragments of monoclonal antibodies L6 and 1F5 have been successfully used to target tumor cells. nih.gov More recently, smaller antibody fragments, such as nanobodies, have also been conjugated to β-lactamase for this purpose, showing excellent biodistribution and antitumor effects in preclinical models. aacrjournals.orgresearchgate.net These antibody-enzyme conjugates have been shown to retain both high enzymatic activity and specific antigen-binding capabilities. nih.gov

Table 2: Compound Names

Abbreviation Full Compound Name
CM This compound
PDM Phenylenediamine Mustard
BC βL Bacillus cereus β-Lactamase
EC βL Escherichia coli β-Lactamase
C-Mel Cephalosporin-Melphalan Prodrug

Development and Characterization of Antibody-β-Lactamase Fusion Proteins

The successful implementation of ADEPT with this compound hinges on the effective delivery of a β-lactamase enzyme to the tumor. To achieve this, researchers have developed recombinant fusion proteins that combine the antigen-binding domain of a tumor-specific antibody with β-lactamase. A notable example involves the use of a single-chain variable fragment (scFv) derived from the CC49 antibody, which recognizes the tumor-associated glycoprotein (B1211001) 72 (TAG-72) antigen, a marker overexpressed on a variety of solid tumors. nih.govoup.com

The initial development of these fusion proteins, such as the CC49 scFv fused to β-lactamase, encountered challenges including low expression levels in Escherichia coli and significant protein degradation. nih.govoup.com To overcome these limitations, protein engineering techniques have been employed. For instance, Combinatorial Consensus Mutagenesis (CCM) was used to optimize the scFv domain of a first-generation fusion protein, TAB2.4. nih.govoup.com This led to the development of an improved variant, TAB2.5, which demonstrated a nearly four-fold increase in expression and a 2.5°C enhancement in thermostability compared to the original construct. nih.gov The soluble form of TAB2.5 could be produced in low-density E. coli cultures at a yield of 120 mg/L. nih.gov

Similarly, another fusion protein, L49-sFv−bL, which targets the p97 antigen on melanoma cells, also faced production challenges due to inefficient refolding and instability. acs.org By identifying and mutating non-conserved residues in the framework regions of the L49-sFv, researchers were able to significantly improve the yield of active protein. acs.org Combining three of these beneficial mutations resulted in a 7- to 8-fold increased yield of the active fusion protein from refolded E. coli inclusion bodies. acs.org Further optimization by reversing the orientation of the domains to create a bL−L49-sFv fusion protein led to a 3-fold increase in the expression of the inclusion body protein and a remarkable 20-fold increase in the final yield of purified protein compared to the original. acs.org

The characterization of these fusion proteins is critical to ensure they retain the necessary biological functions of both the antibody and the enzyme. The TAB2.5 fusion protein, for instance, was shown to have a similar binding specificity to the parent CC49 antibody. nih.gov Furthermore, it exhibited a prolonged retention time in tumor-bearing mice, with a half-life of 36.9 hours and achieving tumor-to-plasma ratios as high as 1000. nih.gov The enzymatic activity of these fusion proteins is also a key parameter. The hydrolysis of cephalosporin-based prodrugs by β-lactamase is a rapid process. For example, the kinetic parameters for the hydrolysis of various cephalosporins by class C β-lactamases show high catalytic efficiencies, with kcat values that can reach up to 5000 s⁻¹. grantome.comnih.gov

Fusion ProteinAntibody SpecificityEngineering StrategyImprovementReference
TAB2.5 TAG-72 (CC49 scFv)Combinatorial Consensus Mutagenesis~4-fold improved expression, 2.5°C higher thermostability nih.gov
L49-sFv-bL (Triple Mutant) p97 (L49 scFv)Site-directed mutagenesis of non-conserved framework residues7-8-fold increased yield of active protein acs.org
bL-L49-sFv (Triple Mutant, Reversed Orientation) p97 (L49 scFv)Domain reorientation and site-directed mutagenesis20-fold increase in purified protein yield acs.org

Factors Influencing Immunological Specificity and Enzyme Delivery to Target Cells

The effectiveness of antibody-β-lactamase immunoconjugates in the ADEPT strategy is critically dependent on their ability to specifically target tumor cells and efficiently deliver the enzymatic activity. Several factors influence this process, with the properties of the antibody component playing a central role.

The immunological specificity is primarily conferred by the antibody or its fragment, which is chosen to recognize an antigen that is highly expressed on the surface of tumor cells with minimal expression on normal tissues. nih.gov The TAG-72 antigen, targeted by the CC49 antibody, is an example of such a target, being overexpressed in a large proportion of solid malignancies. oup.comnih.gov The choice of antibody format, such as a full-length IgG, a F(ab')2 fragment, or an scFv, also impacts the delivery characteristics. creative-biolabs.com Smaller fragments like scFvs can offer more rapid tumor penetration and faster clearance from the bloodstream, which can improve the tumor-to-blood ratio and reduce systemic toxicity. creative-biolabs.com

The delivery of the enzyme to the target cells is also influenced by the physical and chemical properties of the immunoconjugate. The size of the fusion protein affects its diffusion through the tumor interstitium. nih.gov The charge of the molecule, or its isoelectric point (pI), can also impact its clearance rate from the circulation and its non-specific uptake by tissues. aacrjournals.org Furthermore, the stability of the conjugate in circulation is paramount for ensuring that a sufficient amount of active enzyme reaches the tumor site. acs.org

Biochemical Stability and Activity Retention of Immunoconjugates

The therapeutic success of an antibody-β-lactamase fusion protein in ADEPT is contingent not only on its specific targeting but also on its ability to remain stable and enzymatically active in the physiological environment until it reaches the tumor and the prodrug is administered. The biochemical stability and activity retention of these immunoconjugates are therefore critical areas of research and development.

Biochemical stability refers to the ability of the fusion protein to maintain its structural integrity and resist degradation. A lack of stability can lead to premature clearance from the circulation and loss of function. For instance, the first-generation CC49-scFv-β-lactamase fusion protein, TAB2.4, exhibited significant degradation during production. oup.com Protein engineering efforts, such as the Combinatorial Consensus Mutagenesis that led to the TAB2.5 variant, have been successful in enhancing the thermostability of these fusion proteins. nih.gov The improved TAB2.5 variant showed a 2.5°C increase in its melting temperature, indicating greater structural stability. nih.gov Similarly, mutations in the L49-sFv-bL fusion protein led to increased stability in murine plasma. acs.org Instability of the enzyme component in vivo has been identified as a reason for the lack of antitumor activity in some ADEPT studies, highlighting the importance of this parameter. acs.org

Activity retention of the immunoconjugate is equally important. The fusion of the antibody fragment to the enzyme should not significantly compromise the catalytic efficiency of the enzyme or the binding affinity of the antibody. creative-enzymes.com The process of creating the fusion protein, whether through chemical conjugation or recombinant expression, must be optimized to preserve the function of both components. creative-enzymes.com Studies have shown that it is possible to create fusion proteins that retain both high-level β-lactamase activity, comparable to the native enzyme, and strong antigen-binding affinity. acs.org The kinetic parameters of β-lactamase with cephalosporin substrates are a key measure of enzymatic activity. β-lactamases generally exhibit high catalytic rates (kcat) for cephalosporins, ensuring efficient conversion of the prodrug to the active drug at the tumor site. nih.govntu.edu.sg

Fusion Protein VariantKey ImprovementExpression YieldThermostability (Tm)Reference
TAB2.4 (parental) -LowNot specified nih.gov
TAB2.5 (engineered) Improved expression and stability120 mg/L2.5°C higher than parental nih.gov
L49-sFv-bL (parental) -Low (inefficient refolding)Not specified acs.org
L49-sFv-bL (triple mutant) Improved refolding and yield7-8-fold increase in active proteinIncreased stability in murine plasma acs.org

Molecular Mechanism of Action of Released Nitrogen Mustard Cytotoxic Agents

DNA Alkylation Chemistry Mediated by Nitrogen Mustards

The alkylation of DNA by nitrogen mustards is a multi-step chemical process initiated by the activation of the mustard compound. researchgate.netbenthamdirect.com This process renders the molecule highly reactive towards the electron-rich centers found in the bases of DNA. nih.govresearchgate.net

The activation of a nitrogen mustard begins with an intramolecular cyclization reaction. creative-biolabs.comwikipedia.org The amine nitrogen atom, acting as a nucleophile, attacks the carbon atom of one of the chloroethyl side chains, displacing a chloride ion. wikipedia.orgresearchgate.net This process results in the formation of a highly strained, three-membered ring structure known as a cyclic ammonium (B1175870) ion, or more specifically, an aziridinium (B1262131) ion. wikipedia.orgacs.orgnih.gov This aziridinium ion is a potent electrophile and is the key reactive intermediate responsible for DNA alkylation. researchgate.netbenthamdirect.com Computational simulations predict this activation to be a concerted reaction, with the surrounding water molecules playing a crucial role in stabilizing the transition state and the leaving chloride ion. acs.orgnih.gov The formation of this intermediate is the rate-determining step in the alkylation process. acs.org

Once formed, the electrophilic aziridinium ion is readily attacked by nucleophilic sites within the DNA molecule. researchgate.net The primary and most frequent target for this alkylation is the N-7 position of guanine (B1146940) bases. semanticscholar.orgnih.govoup.com The N-7 of guanine is particularly susceptible due to its high electron density and accessibility within the major groove of the DNA helix. researchgate.netoup.com While alkylation can also occur at other sites, such as the N-3 position of adenine (B156593), this is a less frequent event. nih.govaacrjournals.orgoup.com The reactivity towards the N-7 of adenine is significantly lower compared to the N-7 of guanine, a difference attributed to lower nucleophilicity. researchgate.net

Research has shown that this alkylation process is not random but exhibits sequence selectivity. semanticscholar.orgnih.gov Most nitrogen mustards show a preference for alkylating guanines located in sequences of contiguous guanines (G-runs). semanticscholar.orgnih.govoup.com However, the specific structure of the non-alkylating portion of the mustard molecule can introduce distinct sequence preferences. semanticscholar.orgnih.gov For instance, uracil (B121893) mustard has an enhanced reaction at some 5'-PyGCC-3' sequences, while quinacrine (B1676205) mustard favors certain 5'-GT-3' sequences. semanticscholar.orgnih.govoup.com These unique preferences are maintained even when the alkylation occurs within intact cells. nih.gov

Formation of Reactive Aziridinium Ion Intermediates

Diverse Forms of DNA Damage Induced by Alkylation

The bifunctional nature of nitrogen mustards—possessing two reactive chloroethyl arms—allows for the creation of several types of DNA lesions. These range from the attachment of a single mustard molecule to the DNA, to the cross-linking of different DNA strands or segments.

Interstrand DNA cross-links (ICLs) are the most cytotoxic lesions produced by bifunctional alkylating agents like nitrogen mustards. oup.comnih.govnih.gov An ICL is formed when both chloroethyl arms of a single mustard molecule react with bases on opposite strands of the DNA duplex. wikipedia.orgresearchgate.net This process typically occurs in two sequential alkylation steps. wikipedia.orgresearchgate.net After the first arm forms a monoadduct with a guanine, the second arm is activated to form another aziridinium ion, which then reacts with a guanine on the complementary strand. wikipedia.org This creates a covalent bridge that physically prevents the separation of the two DNA strands. nih.gov

These ICLs most frequently form between the N-7 positions of two guanine residues, often within a 5'-GNC-3' sequence. wikipedia.orgnih.gov The formation of an ICL introduces a significant distortion into the DNA helix, though this distortion can be subtle. oup.com By preventing strand separation, ICLs create an absolute block to essential cellular processes such as DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis (programmed cell death). wikipedia.orgoup.com The extreme toxicity of ICLs is the primary reason for the potent anti-cancer activity of nitrogen mustard agents. nih.govnih.gov

Table 1: Summary of DNA Damage Mediated by Nitrogen Mustards

Type of DNA DamageDescriptionPrimary Site of AlkylationConsequence
Monofunctional Adduct A single arm of the nitrogen mustard binds to a DNA base. oup.comGuanine N-7. semanticscholar.orgnih.govCan lead to base mispairing; generally repaired by NER. researchgate.netnih.gov
Interstrand Cross-Link (ICL) Both arms of the mustard bind to bases on opposite DNA strands. wikipedia.orgGuanine N-7 on opposing strands (e.g., in 5'-GNC-3' sequence). wikipedia.orgnih.govBlocks DNA replication and transcription, leading to high cytotoxicity. oup.comnih.gov
Intrastrand Cross-Link Both arms of the mustard bind to bases on the same DNA strand. researchgate.netAdjacent guanines. researchgate.netDistorts DNA structure; less cytotoxic than ICLs but can still inhibit DNA processing.

Monofunctional DNA Adduct Formation

Global Cellular Consequences of DNA Lesions

The interaction of cytotoxic agents released from cephalosporin (B10832234) mustard with cellular DNA initiates a cascade of events that have profound consequences for cell fate. The formation of DNA adducts, particularly interstrand cross-links (ICLs), represents a significant challenge to the cell's machinery for maintaining genomic integrity. These lesions, if not repaired, can physically obstruct fundamental cellular processes, trigger stress responses, and lead to permanent alterations in the genetic code. The cellular response to this damage is a complex interplay of signaling pathways that ultimately determine whether the cell will arrest its cycle to attempt repair, undergo programmed cell death (apoptosis), or survive with potentially mutagenic changes.

Inhibition of DNA Replication and Transcription Processes

The covalent modifications to DNA bases by nitrogen mustards, the active cytotoxic component of cephalosporin mustard, create formidable barriers to the molecular machinery responsible for DNA replication and transcription. ptfarm.plresearchgate.netresearchgate.net These processes require the separation of the two DNA strands, a step that is physically impeded by the presence of interstrand cross-links. researchgate.netnih.govresearchgate.net

During DNA replication, the replisome, a complex of enzymes that synthesizes new DNA, stalls upon encountering a DNA adduct. researchgate.netacs.org Bifunctional lesions, such as ICLs, are particularly effective at blocking replication fork progression. researchgate.netnih.gov This blockage prevents the cell from accurately duplicating its genome, a prerequisite for cell division. ptfarm.pl The stalling of replication forks can lead to their collapse and the formation of more severe DNA damage, such as double-strand breaks. oup.com

Similarly, transcription, the process of creating an RNA copy of a gene, is also inhibited. ptfarm.plnih.gov RNA polymerase, the enzyme that transcribes DNA into RNA, is physically blocked by DNA adducts. nih.govscispace.com Studies have shown that nitrogen mustard-induced lesions on a DNA template significantly inhibit the synthesis of the corresponding protein. For instance, in a cell-free system, alkylated DNA used as a template for coupled transcription and translation showed a dose-dependent inhibition of protein production. nih.gov Inhibition was observed at nitrogen mustard concentrations as low as 10 nM, with 50% inhibition occurring at 30 nM. nih.gov This inhibition of transcription prevents the synthesis of essential proteins, thereby disrupting cellular functions and contributing to cytotoxicity. nih.gov Furthermore, damage to promoter regions, such as Sp1-binding sites, by nitrogen mustards can interfere with the binding of transcription factors, thus preventing the activation of specific genes. nih.govcapes.gov.br

Induction of DNA Fragmentation and Genotoxic Stress

The formation of DNA lesions by this compound-released agents and the subsequent cellular attempts to process this damage can lead to the physical breakage of DNA strands, a phenomenon known as DNA fragmentation. researchgate.net This fragmentation is a hallmark of genotoxic stress, a state of cellular distress caused by damage to the genome. auajournals.orgresearchgate.net

Nitrogen mustards have been shown to induce extensive DNA fragmentation in cells. researchgate.net This can occur through several mechanisms. The initial alkylation events, particularly the formation of N7-guanine adducts, can destabilize the glycosidic bond between the base and the sugar, leading to the creation of an apurinic (AP) site. acs.org These AP sites are themselves a form of DNA damage and can be converted into single-strand breaks by cellular enzymes during repair attempts. In mouse models treated with a nitrogen mustard, AP site levels in the liver increased by 3.7-fold over basal levels within 6 hours. acs.org

Furthermore, the cellular response to stalled replication forks and ICLs often involves the recruitment of nucleases that cleave the DNA backbone in an attempt to resolve the blockage. oup.com If these repair processes are overwhelmed or fail, the accumulation of DNA strand breaks contributes to widespread genomic instability. This state of genotoxic stress activates complex signaling pathways, often orchestrated by key sensor proteins like ATM and ATR, which in turn activate downstream effectors such as Chk1 and Chk2. researchgate.net These pathways can lead to cell cycle arrest, providing time for repair, but if the damage is too severe, they can trigger apoptosis. researchgate.netauajournals.org The p53 tumor suppressor protein plays a crucial role in this process, acting as a "guardian of the genome" by sensing genotoxic stress and inducing cell cycle arrest or apoptosis. auajournals.orgwikipedia.org

Mutagenic Potential Arising from Alkylation-Induced DNA Damage

While the primary cytotoxic effect of nitrogen mustards is attributed to the inhibition of replication and transcription, the DNA lesions they produce are also inherently mutagenic. nih.govnih.gov If a cell survives despite the DNA damage, errors made during DNA repair or replication past the lesion can result in permanent changes to the DNA sequence, or mutations. nih.gov These mutations can have long-term consequences, including the potential for secondary malignancies. nih.govacs.org

Nitrogen mustards are known to induce a wide array of mutations, including:

Base substitutions: These are point mutations where one nucleotide base is replaced by another. For example, the N⁷-NM-substituted formamidopyrimidine (NM-Fapy-dG) adduct, a secondary lesion formed from the initial N7-guanine adduct, has been shown to cause predominantly G → T transversions. nih.gov

Deletions: Both small (intragenic) and large (multilocus) deletions of genetic material can occur. nih.gov

Chromosomal rearrangements: These are large-scale structural changes to chromosomes. nih.gov

The type of mutation often depends on the nature of the initial DNA lesion. Monofunctional adducts, which modify a single base, are more likely to lead to point mutations. nih.govoup.com For instance, the half-mustard analogue of chlorambucil (B1668637), which can only form monoadducts, predominantly causes transversion mutations. nih.gov In contrast, bifunctional adducts, particularly interstrand cross-links, are more strongly associated with major deletions and chromosomal rearrangements. nih.govoup.com Studies comparing chlorambucil (bifunctional) with its half-mustard analogue (monofunctional) showed that chlorambucil-induced mutations were primarily major deletions, while the half-mustard led to point mutations. nih.gov This suggests that the complex repair processes required to resolve ICLs are more prone to errors that result in large-scale genomic alterations.

The mutagenic potential of these adducts is also influenced by the cell's DNA repair and damage tolerance mechanisms. Translesion synthesis (TLS) polymerases are specialized enzymes that can replicate past DNA lesions, but they often do so with reduced fidelity, inserting an incorrect base opposite the damaged one. portlandpress.com For example, human DNA polymerase η can bypass the major nitrogen half-mustard-N7-dG (NHMG) adduct, but in doing so, it increases the misincorporation frequency by 10- to 30-fold. portlandpress.com

Interactive Data Tables

Table 1: Mutational Spectrum of Nitrogen Mustards This table summarizes the types of mutations induced by different nitrogen mustard agents as reported in various studies.

Nitrogen Mustard AgentModel SystemPredominant Mutation TypesReference
Chlorambucil (bifunctional)Chinese Hamster Ovary (CHO)-AS52 cellsMajor deletions nih.gov
Chlorambucil half-mustard (monofunctional)Chinese Hamster Ovary (CHO)-AS52 cellsTransversion point mutations nih.gov
Mechlorethamine (B1211372) (bifunctional)Drosophila melanogasterDeletions and other rearrangements (80% under repair-proficient conditions) oup.com
2-chloroethylamine (monofunctional)Drosophila melanogasterBase pair substitutions (93% under NER-deficient conditions) oup.com
Generic Nitrogen MustardsVariousBase substitutions, deletions, chromosomal rearrangements nih.gov

Table 2: Inhibition of Cellular Processes by Nitrogen Mustard This table highlights key findings on the inhibitory effects of nitrogen mustard on essential cellular processes.

Cellular ProcessExperimental SystemKey FindingNitrogen Mustard ConcentrationReference
Transcription/TranslationCell-free system (alkylated DNA template)50% inhibition of protein synthesis30 nM nih.gov
TranslationCell-free system (alkylated RNA template)50% inhibition of protein synthesis~300 nM nih.gov
Transcription Factor BindingHeLa cells (cytochrome c1 gene promoter)Inhibition of Sp1 transcription factor binding to its DNA targetClinical levels nih.govcapes.gov.br
DNA ReplicationGeneralBlockage of DNA replication forks by interstrand cross-linksNot specified ptfarm.plresearchgate.net

Cellular Responses to Cephalosporin Mustard Initiated Dna Damage

Activation of the DNA Damage Response (DDR) Signaling Network

The formation of DNA adducts and cross-links by the active form of cephalosporin (B10832234) mustard constitutes a major form of genotoxic stress, which invariably activates the DNA Damage Response (DDR). researchgate.netnih.gov The DDR is a multifaceted signaling network essential for maintaining genomic integrity. Upon detecting DNA lesions, this network coordinates a series of events including the halting of cell cycle progression, the recruitment of repair machinery, and, if the damage is irreparable, the initiation of programmed cell death. nih.govnih.gov

Central to the DDR are several large protein kinases from the phosphatidylinositol 3-kinase-like kinase (PIKK) family, namely ATM, ATR, and DNA-PKcs. researchgate.netembopress.org These kinases act as master regulators, sensing specific types of DNA damage and initiating downstream signaling cascades.

Ataxia Telangiectasia Mutated (ATM): Primarily activated by DNA double-strand breaks (DSBs). embopress.org While ICLs are the initial lesion from nitrogen mustards, DSBs can form as intermediates during the subsequent repair process, leading to ATM activation. oncotarget.com

ATM- and Rad3-Related (ATR): This kinase is a primary sensor for ICLs and the extensive regions of single-stranded DNA (ssDNA) that are generated during their repair. embopress.orgoncotarget.com Following damage by nitrogen mustards, the ATR-mediated checkpoint is robustly activated. oncotarget.com Studies on the nitrogen mustard mechlorethamine (B1211372) (HN2) confirm that it upregulates ATR signaling pathways. nih.gov

DNA-Dependent Protein Kinase (DNA-PKcs): A key component of the non-homologous end joining (NHEJ) pathway for repairing DSBs. embopress.org Like ATM, its activation is a critical part of the response to DSBs that may arise secondary to ICL repair. Research demonstrates that HN2-induced cell cycle arrest can be suppressed by DNA-PK inhibitors, highlighting its role in the damage response. nih.gov

In human A549 lung epithelial cells, the nitrogen mustard HN2 was shown to activate all three of these critical kinases, indicating that the damage induced is complex and requires a coordinated response from multiple arms of the DDR. nih.gov Furthermore, there is evidence of crosstalk and redundancy, where ATR and DNA-PKcs can phosphorylate key checkpoint proteins even in the absence of ATM, ensuring a failsafe response to severe DNA damage. embopress.orgnih.gov

Upon activation, the master kinases (ATM, ATR, and DNA-PKcs) phosphorylate a multitude of downstream substrate proteins, which in turn execute the various functions of the DDR. researchgate.netnih.gov

γH2AX: One of the earliest and most prominent events following DNA damage is the phosphorylation of a histone variant called H2AX at serine 139, creating γH2AX. nih.gov This modification spreads rapidly in the chromatin surrounding a DNA lesion, acting as a beacon to recruit a host of DNA repair and signaling factors. nih.gov Treatment with nitrogen mustards leads to a significant, time- and concentration-dependent increase in γH2AX foci, marking the sites of DNA damage. nih.govsemanticscholar.org The detection of γH2AX serves as a sensitive pharmacodynamic biomarker for the activity of DNA cross-linking agents. nih.govsemanticscholar.org

p53: The tumor suppressor protein p53 is a crucial transcription factor often called the "guardian of the genome." nih.govauajournals.org In response to DNA damage, p53 is stabilized and activated through post-translational modifications, including phosphorylation at key residues like serine 15 by ATM and ATR. nih.govnih.gov Activated p53 can then halt the cell cycle to allow for repair or, if the damage is overwhelming, induce apoptosis. nih.govauajournals.org Beyond its role in the DDR signaling cascade, p53 itself can be a direct molecular target of nitrogen mustards, which can alkylate and cross-link the protein, potentially altering its function and stability. nih.gov

ProteinModificationActivating Kinase(s)Cellular RoleReference
H2AX Phosphorylation (γH2AX)ATM, ATR, DNA-PKcsRecruitment of DNA repair factors to damage sites nih.gov, nih.gov
p53 Phosphorylation (e.g., Ser15)ATM, ATRCell cycle arrest, apoptosis, DNA repair regulation nih.gov, nih.gov
Chk2 Phosphorylation (e.g., Thr68)ATMSignal amplification, cell cycle checkpoint control nih.gov
Chk1 PhosphorylationATRS and G2/M checkpoint control oncotarget.com

Roles of Key Kinases: Ataxia Telangiectasia Mutated (ATM), ATM- and Rad3-Related (ATR), and DNA-Dependent Protein Kinase (DNA-PKcs)

Modulation of Cell Cycle Progression

To prevent the propagation of damaged genetic material, the DDR actively interfaces with the cell cycle machinery, imposing checkpoints that arrest proliferation.

A hallmark of the cellular response to DNA alkylating agents like cephalosporin mustard's active metabolite is the induction of cell cycle arrest. nih.gov This pause provides the cell with a critical window to repair DNA lesions before entering the sensitive phases of DNA synthesis (S phase) or mitosis (M phase).

Studies using the nitrogen mustard HN2 in human lung epithelial cells demonstrated a concentration-dependent arrest of cells in the S and G2/M phases of the cell cycle. nih.gov This arrest was directly correlated with the inhibition of DNA synthesis and the activation of DDR signaling. nih.gov The specific phase of arrest can depend on the cell type and the extent of damage. For instance, some platinum-nitrogen mustard hybrids have been shown to arrest the cell cycle at both the sub-G1 and G2/M phases. rsc.org The dependency of this arrest on the DDR is clear, as chemical inhibitors of ATM and DNA-PK can significantly suppress the cell cycle block induced by nitrogen mustard. nih.gov

AgentCell LineObserved Cell Cycle ArrestReference
Nitrogen Mustard (HN2) A549 (Human Lung)S and G2/M phase nih.gov
Cefepime (Cephalosporin) NB2a (Neuroblastoma)S and G2/M phase euroasiajournal.org
Platinum-Nitrogen Mustard Hybrid MCF-7 (Human Breast)Sub-G1 and G2/M phase rsc.org
Platinum-Nitrogen Mustard Hybrid SGC7901 (Gastric)S/G2 phase nih.gov

When DNA damage is too extensive for the cellular repair machinery to handle, the DDR signaling network shifts from a pro-survival repair mode to a pro-death program, culminating in apoptosis. researchgate.netnih.gov This process is essential for eliminating cells with compromised genomes, thereby preventing the development of cancer.

The activation of p53 is a key determinant in this life-or-death decision. auajournals.org If repair efforts fail, stabilized p53 transcriptionally upregulates pro-apoptotic genes, tipping the cellular balance towards apoptosis. nih.govauajournals.org Studies on various β-lactam-based compounds, including cephalosporin prodrugs and N-thiolated monobactams, have shown their ability to induce apoptosis in tumor cells specifically through the introduction of DNA damage. researchgate.netnih.govimrpress.com The ultimate cytotoxic effect of this compound is therefore a direct consequence of inducing irreparable DNA cross-links that trigger these apoptotic pathways. creative-biolabs.comresearchgate.net

Induction of Cell Cycle Checkpoint Arrest (e.g., G2/M arrest)

Intrinsic and Acquired Cellular Resistance Mechanisms to Alkylating Agents

The efficacy of anticancer agents, including those derived from this compound, can be limited by both pre-existing (intrinsic) and developed (acquired) resistance in tumor cells. These mechanisms allow cancer cells to evade the drug's cytotoxic effects.

Key mechanisms of resistance to alkylating agents include:

Increased DNA Repair Capacity: Tumor cells can upregulate the expression or efficiency of DNA repair pathways that specifically resolve the lesions created by the drug. For ICLs, this could involve enhancing the Fanconi Anemia (FA) pathway or homologous recombination (HR) repair. oncotarget.comgoogle.com

Drug Inactivation: The highly electrophilic nature of nitrogen mustards makes them susceptible to inactivation by cellular nucleophiles. Elevated levels of glutathione (B108866) (GSH) and the associated enzyme glutathione S-transferase (GST) can detoxify the alkylating agent before it can reach and damage the DNA. rsc.org

Altered Drug Transport: Resistance can arise from changes in membrane transporters, leading to decreased drug influx or increased drug efflux from the cell, thereby reducing the intracellular concentration of the cytotoxic agent. numberanalytics.com

Defects in Apoptotic Pathways: Mutations in key pro-apoptotic genes, most notably TP53 (the gene encoding p53), are common in cancer. Such mutations can uncouple the detection of extensive DNA damage from the execution of the apoptotic program, allowing cells to survive despite a heavily damaged genome. auajournals.org

Reduced Prodrug Activation: In the specific case of this compound, resistance could arise in tumor microenvironments that have low levels or a complete absence of the required β-lactamase enzyme, preventing the prodrug from being converted into its active, cytotoxic form. creative-biolabs.com

DNA Repair Pathways Involved in Reversing Alkylation Damage

Upon DNA alkylation by the active metabolite of this compound, cells mobilize sophisticated repair machinery to excise the damage and restore genomic integrity. The type of lesion dictates the primary repair pathway engaged. For the bulky adducts and helix-distorting cross-links generated by nitrogen mustards, Nucleotide Excision Repair (NER) and Homologous Recombination (HR) are paramount. oup.com

Nucleotide Excision Repair (NER): The NER pathway is a versatile system responsible for removing a wide array of DNA lesions that cause significant structural distortions to the DNA helix, including the bulky adducts formed by nitrogen mustards. psu.edunih.gov NER operates through a "cut and patch" mechanism involving the recognition of the helical distortion, excision of a short single-stranded DNA segment containing the lesion, synthesis of a new DNA strand using the undamaged strand as a template, and finally, ligation to seal the strand. psu.edu Studies on nitrogen mustard have confirmed that NER is a critical pathway for processing these adducts. oup.com There are two sub-pathways of NER: global genome NER (GG-NER), which surveys the entire genome for damage, and transcription-coupled NER (TC-NER), which specifically repairs lesions on the transcribed strand of active genes that block RNA polymerase. nih.gov

Homologous Recombination (HR): While NER can handle many adducts, the interstrand cross-links (ICLs) formed by bifunctional nitrogen mustards represent a formidable challenge that often requires the involvement of multiple pathways, including HR. ICLs are particularly cytotoxic because they prevent the separation of DNA strands, which is essential for replication. researchgate.net When a replication fork encounters an ICL, it can stall and collapse, leading to the formation of a DNA double-strand break (DSB). oaes.cc Homologous Recombination is a high-fidelity repair mechanism for DSBs. ucl.ac.uk It uses an undamaged homologous DNA sequence, typically from the sister chromatid, as a template to accurately restore the broken sequence. The upregulation of HR is a known mechanism of resistance to drugs that form ICLs, highlighting its crucial role in repairing this type of damage.

Table 1: Key DNA Repair Pathways for Mustard-Induced Damage

Repair PathwayPrimary Lesion RepairedMechanism SummarySignificance for this compound Damage
Nucleotide Excision Repair (NER) Bulky monoadducts and some cross-links that distort the DNA helix. oup.compsu.eduRecognizes helical distortion, excises a 24-32 nucleotide fragment containing the damage, and resynthesizes the gap using the complementary strand as a template. psu.eduA primary defense mechanism against the DNA adducts formed by the active nitrogen mustard component. oup.com
Homologous Recombination (HR) DNA double-strand breaks (DSBs) and interstrand cross-links (ICLs). oaes.ccucl.ac.ukUses a homologous template (e.g., sister chromatid) to accurately repair DSBs, often arising from replication fork collapse at an ICL.Essential for resolving highly toxic ICLs and DSBs; its upregulation can contribute to drug resistance.

Role of O6-Methylguanine-DNA Methyltransferase (MGMT) and Other Detoxification Systems

Beyond the major excision and recombination repair pathways, cells possess direct damage reversal mechanisms and other detoxification systems that can mitigate the effects of alkylating agents.

O6-Methylguanine-DNA Methyltransferase (MGMT): MGMT is a unique "suicide" enzyme that provides a direct and rapid reversal of a specific type of DNA damage: alkylation at the O6 position of guanine (B1146940). oaes.ccnih.gov Alkylating agents can transfer a methyl or other alkyl group to this position, creating lesions like O6-methylguanine (O6-meG). oaes.cc This lesion is highly mutagenic because it can mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations if not repaired. oaes.ccimrpress.com The MGMT protein repairs this damage by stoichiometrically transferring the alkyl group from the guanine directly onto one of its own cysteine residues. oaes.ccnih.gov This act irreversibly inactivates the MGMT protein, which is then targeted for degradation. oaes.cc Because one protein molecule is consumed for each lesion repaired, the cell's capacity to withstand O6-guanine alkylation is directly dependent on the expression level of the MGMT protein. oaes.ccimrpress.com Consequently, high levels of MGMT expression in cancer cells are a significant mechanism of resistance to certain alkylating chemotherapies. nih.govimrpress.com

Other Detoxification Systems: Cells employ additional strategies to manage alkylating damage and its downstream consequences.

Base Excision Repair (BER): While NER handles bulky adducts, the BER pathway is another major excision repair system that typically targets smaller, non-helix-distorting base lesions. oup.com It is initiated by a DNA glycosylase that recognizes and removes the damaged base. While NER is considered the primary pathway for nitrogen mustard adducts, studies have shown that BER-related enzymes can also recognize and excise bases damaged by these agents, suggesting a potential supporting role for this pathway. oup.comnih.gov

Enzymatic Detoxification: Cellular enzymes can directly metabolize and inactivate cytotoxic compounds. For instance, aldehyde dehydrogenases (ALDHs), such as ALDH1A1, have been implicated in the detoxification of the active metabolites of some nitrogen mustards. Upregulation of these enzymes can reduce the effective concentration of the drug that reaches the DNA, thus contributing to resistance.

Table 2: Cellular Detoxification and Direct Repair Systems

System/PathwayFunctionMechanism of ActionRelevance to Alkylating Agents
O6-Methylguanine-DNA Methyltransferase (MGMT) Direct damage reversal. oaes.ccTransfers alkyl groups from the O6 position of guanine to an internal cysteine residue, inactivating the protein in a "suicide" reaction. oaes.ccnih.govCrucial for preventing mutations from O6-alkylguanine lesions. High expression confers resistance to certain alkylating agents. imrpress.com
Base Excision Repair (BER) Excision of small, non-helix-distorting base lesions. oup.comA DNA glycosylase removes the damaged base, followed by incision of the DNA backbone and gap-filling synthesis. nih.govPlays a role in removing some monoadducts formed by nitrogen mustards, complementing the NER pathway. oup.com
Aldehyde Dehydrogenases (e.g., ALDH1A1) Enzymatic detoxification of drugs.Metabolizes and inactivates cytotoxic aldehydes that can be products of alkylating agents. Upregulation can lead to resistance by preventing the active drug from reaching its DNA target.

Compound Reference Table

Structure Activity Relationship Sar and Computational Design of Cephalosporin Mustard Analogues

Elucidation of Structural Determinants for β-Lactamase Hydrolysis Efficiency

The activation of a cephalosporin (B10832234) mustard prodrug is initiated by the hydrolytic cleavage of its β-lactam ring, a reaction catalyzed by a β-lactamase enzyme. researchgate.net The efficiency of this hydrolysis is a critical determinant of the prodrug's efficacy and is profoundly influenced by the nature of the substituents at the C3 and C7 positions of the cephalosporin core.

C7-Side Chain Modifications: The acylamino side chain at the C7 position plays a significant role in molecular recognition by the β-lactamase and in the intrinsic reactivity of the β-lactam ring.

Steric Hindrance: The steric bulk of the C7 side chain is a crucial factor for β-lactamase stability. koreascience.kr Larger, more complex side chains can sterically hinder the approach and proper positioning of the prodrug within the enzyme's active site, thereby affecting hydrolysis rates.

Electronic Properties: The electronic properties of the C7 substituent, such as the pKa of an amino heterocycle, can dictate β-lactamase stability. nih.gov Studies have shown that basic residues at the C7 position can confer exceptional stability against certain β-lactamases. nih.gov Conversely, in some cases, C7 substituents containing amino groups can lead to a significant increase in reactivity through intramolecular nucleophilic attack. nih.gov

C3-Side Chain Modifications: The substituent at the C3 position is not only the point of attachment for the mustard payload but also a key modulator of the β-lactam ring's reactivity.

Leaving Group Ability: The nature of the leaving group at the C3' position is fundamental. The entire activation mechanism relies on the principle that hydrolytic cleavage of the β-lactam ring triggers a cascade of electronic rearrangements, culminating in the expulsion of the C3' substituent—the active drug. researchgate.net

Electronic Influence on the Dihydrothiazine Ring: The substituent at C3 can influence the polarity of the adjacent C3-C4 double bond. nih.gov Theoretical calculations and experimental data confirm a relationship between the rate of β-lactam ring opening and the polarity of this double bond. nih.gov A C3 substituent that stabilizes the transition state involved in hydrolysis can favor the opening of the β-lactam cycle. nih.gov

Crystal structure analysis of β-lactamase enzymes in complex with cephalosporin analogues provides direct insight into these determinants. For instance, studies on class C β-lactamases reveal that mutations in the enzyme's Omega loop can alter the conformation of the active site. nih.gov In wild-type enzymes, the side chain of a cephalosporin may be crowded against this loop, forcing it to protrude from the binding site. nih.gov In contrast, extended-spectrum β-lactamases may feature a mutated Omega loop that adopts an alternate conformation, allowing the side chain to be more deeply buried and facilitating the positioning of the hydrolytic water molecule, leading to rapid hydrolysis. nih.gov

Correlating Substituent Effects with Prodrug Stability and Active Drug Release Kinetics

An optimal cephalosporin mustard prodrug must strike a delicate balance: it needs to be stable enough to remain intact in circulation until it reaches the target site, yet reactive enough to be efficiently activated by the localized enzyme. The substituents at C3 and C7 are pivotal in modulating this balance.

Prodrug Stability: The inherent chemical stability of the prodrug is crucial to minimize premature drug release and associated systemic toxicity. While designed for enzymatic cleavage, cephalosporins can undergo non-enzymatic degradation in aqueous solutions. nih.gov This background hydrolysis can reduce the therapeutic window, as the ratio of toxicity between the prodrug and the free drug may not be as high as desired. nih.gov

Influence of C7-Substituent: In most instances, the C7 side chain has a minor effect on the general chemical reactivity of the β-lactam ring, unless it is capable of intramolecular catalysis. nih.gov

Active Drug Release Kinetics: Following the enzymatic cleavage of the β-lactam ring, the kinetics of the subsequent release of the mustard payload are determined by the electronic cascade initiated by this event. This process is generally designed to be rapid and irreversible. Kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat) quantify the efficiency of the initial enzymatic activation. For a series of cephalosporin nitrogen mustards activated by Enterobacter cloacae β-lactamase, K_m values were found to be in the range of 40-180 µM, with k_cat values ranging from 120 to 510 s⁻¹. oup.com

The following table presents comparative cytotoxicity and kinetic data for different this compound analogues, illustrating the impact of structural modifications.

ProdrugC7-SubstituentActivating EnzymeK_m (µM)k_cat (s⁻¹)Prodrug IC₅₀Parent Drug IC₅₀Cytotoxicity Differential
This compound (CM) PhenylacetamidoL6-BCβL / E. cloacae~40-180 oup.com~120-510 oup.com>50x less toxic than PDM researchgate.netN/A>50-fold researchgate.net
CCM 4-CarboxybutamidoL6-EClβLN/AN/A25-45 µg/mL researchgate.net1.5 µg/mL (PDM) researchgate.net~17-30-fold researchgate.net

Note: IC₅₀ values are for the H2981 human adenocarcinoma cell line. researchgate.net PDM is Phenylenediamine mustard, the active drug. researchgate.net The cytotoxicity differential reflects the ratio of the IC₅₀ of the prodrug to that of the parent drug, indicating the degree of masking of toxicity.

Rational Design Principles for Optimizing this compound Prodrugs

The rational design of next-generation this compound prodrugs is a multifactorial optimization process guided by the SAR principles discussed above. nih.gov The overarching goal is to engineer a molecule with an optimal pharmacokinetic and pharmacodynamic profile for its intended therapeutic application, such as ADEPT. researchgate.netresearchgate.net

Key design principles include:

Enzyme Specificity and Efficiency: The prodrug must be an excellent substrate for the target enzyme (e.g., a specific bacterial β-lactamase) but a poor substrate for other enzymes in the body. exo-ricerca.it This involves fine-tuning the C7 and C3 substituents to maximize recognition and turnover by the chosen enzyme, leading to high k_cat/K_m values. nih.gov

Maximizing Prodrug Stability: To prevent off-target toxicity, the prodrug must exhibit high stability in plasma and other biological fluids. mdpi.com This involves selecting linkers and substituents at C3 and C7 that are resistant to non-enzymatic hydrolysis and metabolism by non-target enzymes like human esterases. nih.govresearchgate.net

Efficient Payload Release: The linker connecting the mustard moiety to the C3 position must be designed for rapid and complete self-immolation following the cleavage of the β-lactam ring. core.ac.uk This ensures that the active cytotoxic agent is released efficiently at the target site.

Minimizing Intact Prodrug Activity: Ideally, the intact prodrug should have minimal or no biological activity. mdpi.com Modifications, such as adding a methyl group at the α-position relative to the amide carbonyl of the C7 side chain, have been shown to reduce the antibacterial activity of the intact prodrug, ensuring it acts primarily as a delivery system. mdpi.com

This iterative process of design, synthesis, and evaluation aims to create a prodrug that exists as a benign entity in circulation but transforms into a potent therapeutic agent with high spatiotemporal control upon encountering the target enzyme.

Advanced Computational Chemistry and Molecular Modeling Approaches

Modern drug design heavily relies on computational methods to accelerate the optimization cycle, reduce costs, and provide atomic-level insights that are often inaccessible through experimental techniques alone. mdpi.comnih.gov These approaches are invaluable in the rational design of this compound analogues.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a ligand (the prodrug) and its protein target (the enzyme). rsc.orgresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of the prodrug when bound to the active site of the β-lactamase. researchgate.net It scores different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.gov For cephalosporin analogues, docking studies can identify key amino acid residues in the enzyme's active site that are crucial for binding and catalysis. rsc.orgnih.gov This information can guide the modification of the C7 side chain to enhance binding affinity.

The following table shows example binding affinity values for cephalosporin analogues docked against a bacterial protein target, illustrating how computational screening can rank potential candidates.

CompoundTarget ProteinBinding Affinity (kcal/mol)
Analogue 4PBP 1b of S. typhimurium-8.2 researchgate.net
Analogue 14PBP 1b of S. typhimurium-7.8 researchgate.net
Analogue 28PBP 1b of S. typhimurium-8.1 researchgate.net
Reference AntibioticPBP 1b of S. typhimurium-6.8 researchgate.net

Note: Data is from a study on cephalosporin analogues against Penicillin-Binding Protein (PBP) 1b, demonstrating the application of the docking method. researchgate.net A more negative value indicates a stronger predicted binding affinity.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations model the movement of every atom in the enzyme-prodrug complex over time (from nanoseconds to microseconds). nih.gov MD simulations allow researchers to:

Assess the stability of the binding pose predicted by docking. rsc.org

Observe conformational changes in the enzyme and the prodrug upon binding. nih.gov

Analyze the network of hydrogen bonds and water molecules in the active site that contribute to catalysis.

Simulate the formation of the covalent acyl-enzyme intermediate, providing insights into the hydrolysis mechanism itself. rsc.orgnih.gov

These simulations can reveal, for example, how a specific substituent on the cephalosporin core induces a conformational change in the enzyme's Omega loop, thereby facilitating or hindering the access of the hydrolytic water molecule. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov

The QSAR process involves:

Descriptor Calculation: For a series of this compound analogues with known activities (e.g., hydrolysis rates, IC₅₀ values), a large number of molecular descriptors are calculated using quantum chemical methods. koreascience.krnih.gov These descriptors quantify various physicochemical properties, such as electronic properties (e.g., partial atomic charges, dipole moment), steric properties (e.g., molecular volume), and energetic properties (e.g., transition state energy). koreascience.kr

Model Building: Statistical techniques, such as multiple linear regression, are used to build a mathematical model that relates a selection of these descriptors to the observed biological activity. nih.gov For cephalosporins, a QSAR study found that the polarizability and the transition state energy could be used as theoretical indices to predict activity. koreascience.kr

Model Validation and Prediction: The predictive power of the QSAR model is rigorously validated. Once validated, the model can be used to predict the activity of new, yet-to-be-synthesized this compound analogues. This allows chemists to prioritize the synthesis of candidates with the highest predicted potency and most promising profiles, thereby streamlining the optimization process and making the discovery pipeline more efficient. google.com

By integrating these advanced computational approaches, researchers can move beyond simple trial-and-error and engage in a more directed, hypothesis-driven design of this compound prodrugs with enhanced therapeutic potential. mdpi.com

Preclinical Assessment and Mechanistic Investigations of Cephalosporin Mustard in in Vitro and in Vivo Models

In Vitro Cellular Efficacy and Activation Studies

Comparative Cytotoxicity Profiling of Prodrugs Versus Released Drugs in Cancer Cell Lines

The foundational principle of a successful prodrug strategy lies in the significant difference in cytotoxicity between the inactive prodrug form and the potent, released active drug. In the case of cephalosporin (B10832234) mustards, extensive in vitro studies have consistently demonstrated this critical differential.

The prodrug, 7-(phenylacetamido) cephalosporin mustard (CM), was found to be approximately 50-fold less toxic than its active counterpart, phenylenediamine mustard (PDM), in the H2981 human lung adenocarcinoma cell line. nih.govresearchgate.net This substantial difference in cytotoxic potential underscores the reduced off-target toxicity of the prodrug, a key feature for improving the therapeutic index of highly potent cytotoxic agents. researchgate.netimrpress.com

Similarly, a modified analog, 7-(4-carboxybutamido) this compound (CCM), also exhibited significantly lower cytotoxicity compared to PDM in the same H2981 cell line. researchgate.netimrpress.com Further studies on the LS174T carcinoembryonic antigen-expressing cancer cell line revealed that CCM was about 40-fold less toxic than PDM. aacrjournals.org Another example involves a cephalosporin-CC-1065 analogue prodrug, which was 10-fold less toxic than its corresponding free drug against U937 leukemia cells. researchgate.netnih.gov This consistent pattern of reduced toxicity of the prodrug form across different cancer cell lines and various cephalosporin-based prodrug designs highlights the general applicability of this approach. nih.gov

The rationale for this reduced toxicity is the masking of the cytotoxic functional groups within the prodrug structure. The active drug, a nitrogen mustard in the case of CM and CCM, is only released upon the enzymatic cleavage of the β-lactam ring of the cephalosporin moiety. creative-biolabs.com This targeted release mechanism is designed to concentrate the cytotoxic effect at the tumor site, thereby minimizing systemic exposure and associated side effects. imrpress.com

Table 1: Comparative Cytotoxicity of Cephalosporin Prodrugs and Released Drugs

Prodrug/DrugCancer Cell LineFold Difference in Cytotoxicity (Prodrug vs. Drug)
This compound (CM) vs. Phenylenediamine Mustard (PDM)H2981 Human Lung Adenocarcinoma~50-fold less toxic nih.govresearchgate.net
7-(4-carboxybutamido) this compound (CCM) vs. PDMH2981 Human Lung Adenocarcinoma-
7-(4-carboxybutamido) this compound (CCM) vs. PDMLS174T Carcinoembryonic Antigen-Expressing~40-fold less toxic aacrjournals.org
Cephalosporin-CC-1065 Analogue vs. Free DrugU937 Leukemia10-fold less toxic researchgate.netnih.gov

This table is interactive. Click on the headers to sort the data.

Demonstration of Immunologically Specific Prodrug Activation in Cell Culture Systems

A key innovation in the development of this compound prodrugs is the utilization of antibody-directed enzyme prodrug therapy (ADEPT). This strategy employs a monoclonal antibody-enzyme conjugate to achieve site-specific activation of the prodrug at the tumor cell surface.

In vitro studies have successfully demonstrated the immunologically specific activation of cephalosporin mustards. For instance, the L6 monoclonal antibody, which recognizes an antigen on the H2981 human lung adenocarcinoma cell line, was conjugated to β-lactamase from Bacillus cereus (BC βL). nih.gov When H2981 cells were treated with this L6-BC βL conjugate followed by the this compound (CM) prodrug, the resulting cytotoxicity was comparable to that of the highly potent phenylenediamine mustard (PDM). nih.govresearchgate.net

The specificity of this activation was confirmed through control experiments. Pre-treatment with the free enzyme (BC βL) or a conjugate with a non-binding antibody (1F5-BC βL) resulted in significantly less enhancement of CM's cytotoxicity. nih.gov This indicates that the activation of the prodrug was primarily driven by the conjugate bound to the cell-surface antigen. nih.gov Similar immunologically specific activation was observed with a modified analog, 7-(4-carboxybutamido) this compound (CCM), when used with an L6-ECl βL conjugate. researchgate.net

Further evidence of specific activation was shown using a nanobody-enzyme conjugate (cAb-CEA5::βL) targeting carcinoembryonic antigen-expressing LS174T cancer cells. aacrjournals.org The conjugate effectively activated the CCM prodrug at the cell surface. This activation was blocked when the cells were first saturated with the unconjugated nanobody or when a non-binding control conjugate was used, confirming the immunological specificity of the prodrug activation. aacrjournals.org

Dose-Response Characterization and Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. Dose-response studies for cephalosporin mustards and their derivatives have been conducted across various cancer cell lines to determine their IC50 values.

For the H2981 human adenocarcinoma cell line, the IC50 value for the modified this compound prodrug, 7-(4-carboxybutamido) this compound (CCM), was reported to be between 25-45 µg/mL. researchgate.netimrpress.com In stark contrast, the IC50 of the released active drug, phenylenediamine mustard (PDM), was 1.5 µg/mL, highlighting the significantly greater potency of the activated drug. researchgate.netimrpress.com

In another study using the LS174T cell line, the IC50 for CCM was 37 µM, while the IC50 for PDM was 0.9 µM, again demonstrating a substantial difference in cytotoxic activity. aacrjournals.org A cephalosporin-CC-1065 analogue prodrug showed an IC50 of 0.9 nM against U937 leukemia cells, whereas its corresponding free drug had an IC50 of 0.09 nM. researchgate.netnih.gov

These dose-response characterizations are essential for understanding the therapeutic window of the prodrug and for designing effective in vivo studies. The significant difference in IC50 values between the prodrug and the active drug provides a quantitative measure of the successful "masking" of the cytotoxic agent until its targeted release.

Table 2: IC50 Values of this compound Prodrugs and Released Drugs

CompoundCancer Cell LineIC50 Value
7-(4-carboxybutamido) this compound (CCM)H2981 Human Adenocarcinoma25-45 µg/mL researchgate.netimrpress.com
Phenylenediamine Mustard (PDM)H2981 Human Adenocarcinoma1.5 µg/mL researchgate.netimrpress.com
7-(4-carboxybutamido) this compound (CCM)LS174T37 µM aacrjournals.org
Phenylenediamine Mustard (PDM)LS174T0.9 µM aacrjournals.org
Cephalosporin-CC-1065 Analogue ProdrugU937 Leukemia0.9 nM researchgate.netnih.gov
Free CC-1065 Analogue DrugU937 Leukemia0.09 nM researchgate.netnih.gov

This table is interactive. Click on the headers to sort the data.

In Vivo Antitumor Efficacy and Pharmacodynamics in Animal Models

Evaluation of Tumor Regression and Growth Inhibition in Xenograft Models

The ultimate test of a novel anticancer agent's potential is its ability to control tumor growth in a living organism. In vivo studies using xenograft models, where human cancer cells are implanted into immunodeficient mice, have been crucial in evaluating the antitumor efficacy of this compound prodrugs.

Significant antitumor activity was observed when the 7-(4-carboxybutamido) this compound (CCM) prodrug was administered to nude mice bearing H2981 human adenocarcinoma xenografts, following pre-treatment with the L6-ECl βL monoclonal antibody-enzyme conjugate. researchgate.netimrpress.com This combination therapy demonstrated the successful translation of the in vitro targeted activation to an in vivo setting.

In studies with nude mice bearing established subcutaneous SN12P and 1934J human renal cell carcinoma xenografts, combinations of the L49-bL conjugate and CCM led to tumor regressions and even cures at well-tolerated doses. nih.gov In contrast, control groups treated with a non-binding conjugate or CCM alone showed no significant therapeutic effect. nih.gov Similarly, a nanobody-enzyme conjugate in combination with CCM induced regressions and cures of established LS174T tumor xenografts in nude mice. aacrjournals.org

These findings in xenograft models provide compelling evidence for the potent antitumor efficacy of the this compound prodrug system when combined with a targeted antibody-enzyme conjugate. The observed tumor regression and cures underscore the potential of this approach for clinical application.

Assessment of Prodrug Activation and Active Drug Distribution in Preclinical Organisms

Understanding the pharmacokinetics and pharmacodynamics of a prodrug and its active metabolite is essential for optimizing its therapeutic effect. Studies in preclinical animal models have provided insights into the in vivo activation and distribution of this compound prodrugs.

The biodistribution of the antibody-enzyme conjugate is a critical factor determining the site of prodrug activation. In nude mice with SN12P and 1934J renal cell carcinoma xenografts, the L49-bL conjugate showed higher specific intratumoral uptake compared to the L6-bL conjugate. nih.gov This difference in localization likely contributed to the superior therapeutic activity observed with the L49-bL/CCM combination in the SN12P tumor model. nih.gov

The conversion of the prodrug to the active drug in vivo is a key pharmacodynamic event. While direct measurement of phenylenediamine mustard in tumors is challenging, the observed potent antitumor effects strongly suggest that the prodrug is being efficiently activated at the tumor site by the localized enzyme. aacrjournals.orgnih.gov The pharmacokinetics of a dual-action cephalosporin, Ro 23-9424, which has a quinolone esterified at the 3' position, showed that the intact molecule is a major component in plasma, with low and constant levels of the released active drug, fleroxacin. nih.gov This suggests that for some cephalosporin prodrugs, the intact molecule may be the primary component in circulation, with activation occurring predominantly at the target site. nih.gov

Pharmacokinetic and Pharmacodynamic Correlations in Preclinical Setting

The preclinical evaluation of this compound prodrugs has been a focal point of research, particularly within the framework of Antibody-Directed Enzyme Prodrug Therapy (ADEPT). This therapeutic strategy hinges on the selective activation of a relatively non-toxic prodrug into a potent cytotoxic agent at the tumor site by an antibody-enzyme conjugate. The correlation between the pharmacokinetic (PK) properties of these prodrugs and their pharmacodynamic (PD) effects, such as anti-tumor activity and toxicity, is critical for their development.

While comprehensive pharmacokinetic data for this compound and its analogues in preclinical models remains limited in publicly available literature, the existing research provides valuable insights into the pharmacodynamic aspects and the underlying principles of their action. The primary pharmacodynamic measure for these compounds is their cytotoxicity following enzymatic activation.

In preclinical studies, the pharmacodynamics of cephalosporin mustards are intrinsically linked to the efficiency of the ADEPT system. The duration of time that the serum levels of the prodrug exceed the minimum inhibitory concentration (MIC) for enzyme activation is a key parameter that is thought to correlate with efficacy. nih.gov For cephalosporins in general, maximal efficacy in various animal infection models has been observed when serum concentrations are maintained above the MIC for a significant portion of the dosing interval. nih.gov

The central challenge in the clinical translation of ADEPT, including systems utilizing cephalosporin mustards, lies in optimizing the pharmacokinetics of the antibody-enzyme conjugate to ensure sufficient localization at the tumor site and clearance from systemic circulation before the administration of the prodrug. ucl.ac.uk The rapid clearance of some conjugates from circulation can lead to excellent tumor-to-blood ratios but may also decrease the window of opportunity for tumor uptake. ucl.ac.uk

The anti-tumor effects of this compound prodrugs are a direct result of the localized release of the highly cytotoxic phenylenediamine mustard. This active agent induces DNA interstrand cross-links, leading to cell cycle arrest and apoptosis. creative-biolabs.com The pharmacodynamic effect, therefore, is not only dependent on the concentration of the prodrug but more so on the catalytic activity of the localized enzyme and the subsequent concentration of the released active drug within the tumor microenvironment.

Comparative Analysis of Different this compound Analogues in Preclinical Systems

The comparative analysis of different this compound analogues in preclinical settings has been crucial for identifying candidates with improved therapeutic potential. These studies have primarily focused on comparing the cytotoxicity of the prodrugs to their active counterparts and evaluating their anti-tumor efficacy in combination with antibody-enzyme conjugates.

One of the earliest and most studied this compound prodrugs is 7-(phenylacetamido) this compound (CM). In in vitro studies using the H2981 human adenocarcinoma cell line, CM was found to be at least 50 times less toxic than its active metabolite, phenylenediamine mustard (PDM). researchgate.net When combined with a monoclonal antibody-enzyme conjugate (L6-BCβL), which specifically targets an antigen on the H2981 cells, the cytotoxicity of CM was comparable to that of PDM, demonstrating efficient and specific activation. researchgate.net

A significant analogue of CM is 7-(4-carboxybutamido) this compound (CCM). In vitro studies revealed that CCM exhibited higher activity when administered with the L6-EClβL antibody-enzyme conjugate compared to CM. researchgate.netimrpress.com Similar to CM, CCM was significantly less cytotoxic than PDM on H2981 cells. researchgate.netimrpress.com In vivo experiments in nude mice further underscored the reduced toxicity of both CM and CCM compared to PDM. imrpress.com Notably, the administration of CCM in these models was found to be less toxic than CM. imrpress.com When the antibody-enzyme conjugate was administered 96 hours prior to CCM, significant anti-tumor activity was observed in vivo. researchgate.net

The following table summarizes the comparative in vitro cytotoxicity of these this compound analogues against the H2981 human adenocarcinoma cell line.

CompoundCell LineIC50 (µg/mL)Notes
Phenylenediamine mustard (PDM)H29811.5Active cytotoxic drug
This compound (CM)H2981>75At least 50-fold less toxic than PDM
7-(4-carboxybutamido) this compound (CCM)H298125-45Less cytotoxic than PDM

The development of other cephalosporin-based prodrugs for ADEPT provides a broader context for the comparative analysis. For instance, a cephalosporin-doxorubicin prodrug was found to be 9-fold less toxic than free doxorubicin (B1662922) in vitro but demonstrated tumor regression in xenograft models. nih.gov Similarly, a cephalosporin-vinca alkaloid prodrug was 5-fold less toxic than the parent drug in vitro and showed high efficacy in in vivo tumor models. nih.gov A cephalosporin conjugate of a CC-1065 analogue was 10-fold less toxic than the free drug in vitro. nih.gov These examples highlight a common principle: the cephalosporin moiety effectively masks the cytotoxicity of the parent drug, which can be restored upon enzymatic cleavage at the target site.

Future Directions and Emerging Research Avenues for Cephalosporin Mustard Prodrugs

Innovation in Enzyme-Antibody Conjugate Technologies for ADEPT

The success of cephalosporin (B10832234) mustard-based Antibody-Directed Enzyme Prodrug Therapy (ADEPT) is critically dependent on the design and efficacy of the enzyme-antibody conjugate. nih.gov Innovations in this area are focused on enhancing tumor targeting, improving catalytic efficiency, and reducing immunogenicity.

One significant advancement is the move from chemically conjugated antibody-enzyme molecules to recombinant fusion proteins. nih.gov Genetic fusion creates a more homogenous and reproducible product, which is more suitable for regulatory approval and clinical use. These fusion proteins can be engineered to optimize properties such as stability, circulation half-life, and enzymatic activity. nih.gov For instance, a humanized disulfide-linked Fv antibody fragment has been genetically fused with β-lactamase for targeting HER2-positive breast cancer, demonstrating the potential of this approach.

Another promising innovation involves the use of smaller antibody fragments, such as F(ab')2 fragments, single-chain Fv (scFv) fragments, and nanobodies. nih.govucl.ac.uk These smaller formats offer potential advantages in tumor penetration due to their reduced size. chinesechemsoc.org Nanobodies, derived from camelid heavy-chain antibodies, are particularly noteworthy for their small size (around 15 kDa), high stability, and strong antigen-binding affinity. mdpi.comresearchgate.net A nanobody-β-lactamase fusion has been developed for potential use in treating African trypanosomiasis, showcasing the versatility of this platform. mdpi.com In the context of cancer, nanobody-based conjugates could enhance the delivery of β-lactamase to solid tumors for the activation of cephalosporin mustard prodrugs. researchgate.net

Furthermore, efforts are underway to address the immunogenicity of the bacterial enzymes used in ADEPT, which has been a major clinical hurdle. tandfonline.comresearchgate.net Technologies to create non-immunogenic or "humanized" enzymes are crucial for enabling repeated cycles of therapy. researchgate.netresearchgate.net The development of such enzymes, combined with potent prodrugs, is considered a key step toward the next generation of ADEPT. researchgate.net

Exploration of Novel Activating Enzymes and Orthogonal Prodrug Designs

While β-lactamase has been the cornerstone of this compound activation, the exploration of novel activating enzymes and orthogonal prodrug systems is a vibrant area of research. nih.gov The goal is to expand the therapeutic window and create more specific and controllable activation mechanisms.

One innovative strategy is the use of "split-enzyme" systems. In this approach, an enzyme like β-lactamase is split into two inactive fragments. nih.gov Each fragment is fused to a different antibody or targeting moiety that binds to a distinct epitope on the cancer cell surface. Only when both targeting molecules bind to the same cell does proximity-dependent refolding occur, reconstituting the active enzyme and triggering prodrug activation. nih.gov This "complementation dependent enzyme prodrug therapy" (CoDEPT) approach aims to minimize off-target activation and associated toxicity. nih.gov

Bioorthogonal chemistry offers another powerful avenue for prodrug activation. frontiersin.orgrsc.org This involves chemical reactions that occur selectively within a biological system without interfering with native biochemical processes. frontiersin.orgrsc.org For instance, a prodrug could be designed to be activated by a non-native catalyst that is delivered to the tumor via an antibody. This creates a highly specific activation system that is "orthogonal" to the body's own metabolic pathways. frontiersin.org Strategies based on the Staudinger ligation and other bioorthogonal reactions are being investigated for targeted prodrug activation. nih.gov

The concept of orthogonality also extends to the design of the prodrug itself, creating "designer" prodrugs derivatized to be substrates for specific, non-human enzymes. nih.gov This minimizes the chance of activation by endogenous human enzymes. Beyond β-lactamases, other enzymes like penicillin-V amidase and recombinant carboxylesterases are being explored for activating different types of prodrugs. nih.gov The search for new enzyme-prodrug pairs with high catalytic efficiency and specificity remains a key objective. nih.govresearchgate.net

Development of Synergistic Combination Therapies Incorporating this compound ADEPT

To enhance anti-tumor efficacy and overcome potential resistance mechanisms, researchers are exploring the integration of this compound ADEPT into synergistic combination therapies. tandfonline.com The high, localized concentration of the cytotoxic drug generated by ADEPT can be complemented by other therapeutic modalities. tandfonline.com

One promising approach is to combine ADEPT with agents that inhibit DNA repair pathways. The nitrogen mustard released from this compound prodrugs induces DNA damage, leading to cell death. creative-biolabs.com Combining this with inhibitors of DNA repair proteins could potentiate the cytotoxic effect. For example, in preclinical studies with a different ADEPT system, combining the therapy with Chk1 inhibitors, which block cell cycle arrest and allow damaged cells to proceed to mitosis, resulted in enhanced cancer cell death. ucl.ac.uk Similar strategies could be highly effective with the this compound system.

Another avenue is the combination of ADEPT with immunotherapy. The localized tumor cell killing induced by ADEPT can release tumor antigens, potentially stimulating an anti-tumor immune response. This effect could be amplified by combining ADEPT with immune checkpoint inhibitors or other immunomodulatory agents. The low systemic toxicity of ADEPT makes it an attractive partner for combination with other treatments. researchgate.net

Addressing Challenges in Prodrug Delivery and Bioconversion Efficiency

Despite the promise of this compound ADEPT, several challenges related to prodrug delivery and bioconversion efficiency need to be addressed for successful clinical translation. tandfonline.comresearchgate.net

A primary challenge is ensuring efficient delivery of the antibody-enzyme conjugate to the tumor and achieving a high tumor-to-blood ratio of the enzyme before the prodrug is administered. researchgate.net The pharmacokinetics of the conjugate are crucial. ucl.ac.uk Innovations like using smaller antibody fragments or modifying the conjugate to reduce clearance from the circulation are being actively pursued. nih.govucl.ac.uk For example, rapid clearance of a yeast-mannosylated conjugate from the blood led to excellent tumor-to-blood ratios in preclinical models. ucl.ac.uk

The bioconversion of the this compound prodrug at the tumor site must be rapid and efficient to generate a sufficiently high concentration of the active cytotoxic agent. nih.gov The kinetic parameters of the enzyme for the prodrug substrate (Km and Vmax) are critical. nih.gov Research has focused on optimizing the cephalosporin structure to ensure it is an excellent substrate for the targeted β-lactamase. nih.govuniversiteitleiden.nl For instance, β-lactamases from Bacillus cereus have shown high catalytic efficiency in releasing phenylenediamine mustard from a this compound prodrug. nih.gov

Conversely, the prodrug itself must be stable in circulation and have low intrinsic toxicity to avoid off-target effects. nih.govnih.gov The design of the prodrug must strike a balance between stability and efficient enzymatic activation. nih.gov Studies have shown that this compound prodrugs can be significantly less toxic (e.g., 50-fold) than the released active drug, demonstrating the feasibility of this approach. nih.gov However, overcoming issues like premature drug release or insufficient activation remains a focus of ongoing research. chinesechemsoc.org

Application of Advanced Molecular Biology and Omics Techniques to Study Cellular Responses to this compound

To optimize the therapeutic application of this compound and understand mechanisms of resistance, researchers are increasingly turning to advanced molecular biology and omics technologies. nih.govbiobide.com These powerful tools provide a holistic view of the cellular and molecular changes induced by the treatment. biobide.com

Transcriptomics , using techniques like next-generation sequencing (NGS), can reveal how this compound exposure alters gene expression patterns in cancer cells. biobide.commdpi.com This can help identify the specific cellular pathways that are activated or inhibited, such as DNA damage response pathways, cell cycle checkpoints, and apoptosis signaling cascades. d-nb.inforesearchgate.net This information is crucial for understanding the drug's mode of action and for identifying potential biomarkers of response or resistance. biobide.com

Proteomics and metabolomics , often employing mass spectrometry, can provide a comprehensive analysis of the proteins and small-molecule metabolites within a cell. nih.govmdpi.com This can uncover how this compound affects cellular machinery and metabolic processes. For example, proteomics can identify changes in the levels of DNA repair enzymes or cell survival proteins, while metabolomics can reveal shifts in cellular energy production or nucleotide metabolism. nih.gov

Genomics can be used to identify genetic factors in tumors that may predict sensitivity or resistance to this compound treatment. biobide.com By sequencing the DNA of tumors, researchers can look for mutations in genes involved in DNA repair, drug metabolism, or the target antigen's expression.

Integrating these multi-omics datasets can provide a comprehensive systems-level understanding of how cancer cells respond to this compound ADEPT. biobide.com This knowledge can guide the development of more effective combination therapies, help in patient selection, and lead to strategies to overcome resistance. biobide.com Databases are also being developed to consolidate the vast amount of cellular and molecular data related to mustard agent exposure, which can serve as a valuable resource for the research community. biorxiv.orgbiorxiv.org

Q & A

Q. How should researchers ensure transparency when reporting negative results in this compound trials?

  • Methodological Answer : Adhere to FAIR data principles by depositing raw datasets in repositories like Zenodo or Figshare. Use the STROBE checklist for observational studies or CONSORT for clinical trials. Disclose power calculations and effect sizes to contextualize negative findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.